Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)-
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Overview
Description
Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- is a complex organic compound with a unique structure that includes both carboxylic acid and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- typically involves multi-step organic reactions. One common method includes the esterification of 3-mercapto-2-methylpropanoic acid with (1R)-1-carboxy-2-(methylthio)ethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Substituted esters.
Scientific Research Applications
Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxyethyl ester, (2S)-
- Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(ethylthio)ethyl ester, (2S)-
Uniqueness
Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- is unique due to the presence of both thiol and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
140369-78-4 |
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Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
(2R)-3-methylsulfanyl-2-[(2S)-2-methyl-3-sulfanylpropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C8H14O4S2/c1-5(3-13)8(11)12-6(4-14-2)7(9)10/h5-6,13H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
LFBBWVTUUAFKIO-RITPCOANSA-N |
Isomeric SMILES |
C[C@H](CS)C(=O)O[C@@H](CSC)C(=O)O |
SMILES |
CC(CS)C(=O)OC(CSC)C(=O)O |
Canonical SMILES |
CC(CS)C(=O)OC(CSC)C(=O)O |
140369-78-4 | |
Synonyms |
(R)-2-(3-mercapto-2(S)-methyl-1-oxopropoxy)-3-(methylthio)propanoic acid FPL 66564 FPL-66564 FPL66564 |
Origin of Product |
United States |
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